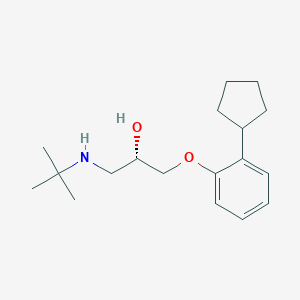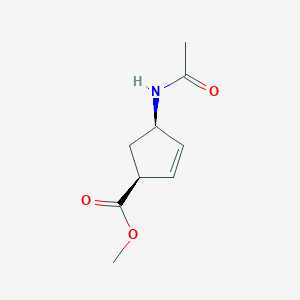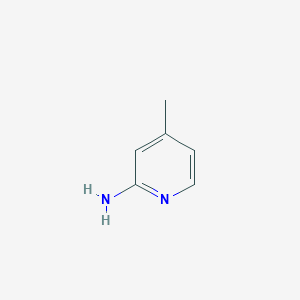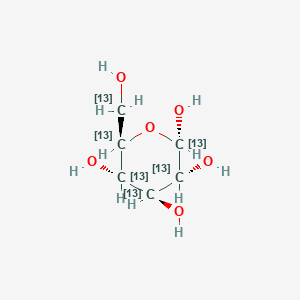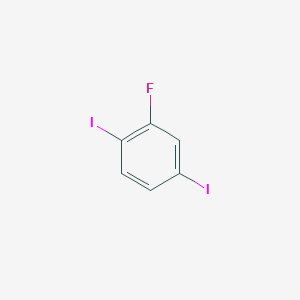![molecular formula C9H21N3O B118653 3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol CAS No. 145708-28-7](/img/structure/B118653.png)
3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as AEPP, and it is a derivative of piperazine. AEPP is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of AEPP is not fully understood. However, it is known that AEPP can interact with proteins and peptides through hydrogen bonding and electrostatic interactions. AEPP can also modify the charge and hydrophobicity of proteins, which can affect their interactions with other molecules.
Biochemische Und Physiologische Effekte
AEPP has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that AEPP can increase the solubility and stability of proteins. AEPP has also been shown to improve the activity of enzymes and increase the binding affinity of peptides to their targets.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of AEPP is its versatility. AEPP can be used in a range of scientific research applications, making it a valuable tool for researchers. AEPP is also relatively easy to synthesize and purify, which makes it accessible to researchers with limited resources.
One of the limitations of AEPP is its potential toxicity. AEPP has been shown to be cytotoxic in some cell lines, which may limit its use in certain applications. AEPP can also modify the properties of proteins in unpredictable ways, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol. One potential direction is the development of AEPP-based drug delivery systems. AEPP has been shown to improve the solubility and bioavailability of drugs, which could lead to the development of more effective treatments for a range of diseases.
Another potential direction is the study of AEPP-modified proteins and peptides. AEPP can modify the charge and hydrophobicity of proteins, which can affect their interactions with other molecules. This could lead to the development of new therapeutic agents and the discovery of new biological pathways.
Conclusion:
In conclusion, 3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol is a versatile compound that has many potential applications in scientific research. AEPP has been studied for its potential as a drug delivery system, a therapeutic agent, and a tool for studying protein-ligand interactions. While there are some limitations to the use of AEPP, its versatility and accessibility make it a valuable tool for researchers. There are many potential future directions for research on AEPP, including the development of new drug delivery systems and the study of AEPP-modified proteins and peptides.
Synthesemethoden
The synthesis of 3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol can be achieved by reacting 1-(2-Hydroxyethyl)piperazine with 3-chloropropan-1-ol. This reaction results in the formation of AEPP as a white crystalline solid. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
AEPP has been used in various fields of scientific research. In pharmacology, AEPP has been studied for its potential as a drug delivery system. AEPP has been shown to improve the solubility and bioavailability of drugs, making it an attractive option for drug development. AEPP has also been studied for its potential as a therapeutic agent in the treatment of cancer, neurological disorders, and infectious diseases.
In biochemistry, AEPP has been used as a tool to study protein-ligand interactions. AEPP can be used to modify proteins and peptides, allowing for the study of their interactions with other molecules. AEPP has also been used to prepare glycosylated peptides, which have potential applications in drug development.
Eigenschaften
CAS-Nummer |
145708-28-7 |
|---|---|
Produktname |
3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol |
Molekularformel |
C9H21N3O |
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
3-[4-(2-aminoethyl)piperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C9H21N3O/c10-2-4-12-7-5-11(6-8-12)3-1-9-13/h13H,1-10H2 |
InChI-Schlüssel |
ARTMZCULTZZQJU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCO)CCN |
Kanonische SMILES |
C1CN(CCN1CCCO)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B118575.png)
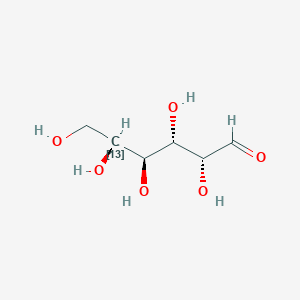
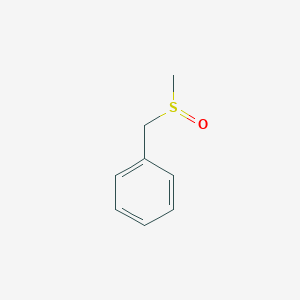
![ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B118583.png)
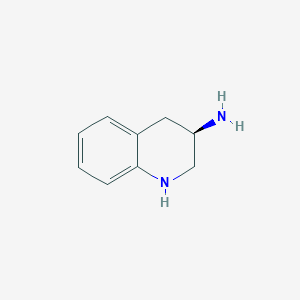
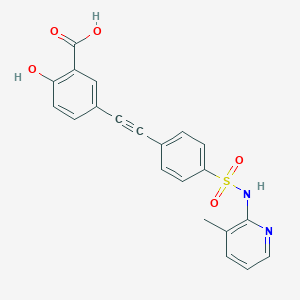
![[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate](/img/structure/B118590.png)
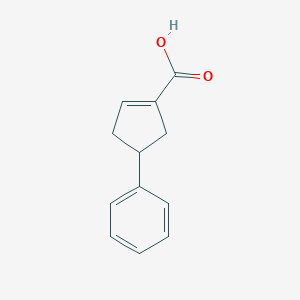
![N-[(2S)-3-oxobutan-2-yl]acetamide](/img/structure/B118593.png)
